molecular formula C19H29ClN2O B12751524 3-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride hydrate CAS No. 85564-94-9

3-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride hydrate

Cat. No.: B12751524
CAS No.: 85564-94-9
M. Wt: 336.9 g/mol
InChI Key: OGTQQGFVDLUXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the systematic name 3-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride hydrate (CAS: 85564-94-9; synonyms listed in and ), is a propanamide derivative featuring a diethylamino substituent and a polycyclic s-indacene core. The hydrochloride hydrate form enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. Its molecular formula is C₂₀H₂₉ClN₂O₂·H₂O, and structural analysis () highlights the presence of a hydrogenated indacenyl group linked to a propanamide backbone via an amine bond. The diethylamino group contributes to its basicity, while the indacenyl moiety may influence steric interactions and binding affinity in biological systems.

Properties

CAS No.

85564-94-9

Molecular Formula

C19H29ClN2O

Molecular Weight

336.9 g/mol

IUPAC Name

3-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide;hydrochloride

InChI

InChI=1S/C19H28N2O.ClH/c1-3-21(4-2)12-11-18(22)20-19-16-9-5-7-14(16)13-15-8-6-10-17(15)19;/h13H,3-12H2,1-2H3,(H,20,22);1H

InChI Key

OGTQQGFVDLUXAX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)NC1=C2CCCC2=CC3=C1CCC3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride hydrate typically involves multiple steps. The starting materials often include 1,2,3,5,6,7-hexahydro-s-indacen-4-amine and diethylamino propanamide. The reaction conditions may involve the use of solvents such as chloroform, DMSO, ethyl acetate, and methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride hydrate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

3-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride hydrate serves as a synthetic intermediate in the preparation of more complex molecules. Its unique structural features allow chemists to explore various chemical reactions such as:

  • Oxidation: Converting the compound into ketones or aldehydes.
  • Reduction: Producing alcohols through the addition of hydrogen.
  • Substitution Reactions: Yielding various substituted derivatives.
Reaction TypePossible Products
OxidationKetones/Aldehydes
ReductionAlcohols
SubstitutionSubstituted Derivatives

Biology

In biological research, this compound can be utilized to study enzyme interactions and cellular processes. Its mechanism of action involves binding to specific molecular targets such as enzymes and receptors, influencing cellular signaling pathways. This application is particularly relevant in pharmacological studies aimed at developing new therapeutic agents.

Industry

The compound has potential uses in the production of specialty chemicals and materials. Its properties may be harnessed to create formulations for pharmaceuticals or agrochemicals.

Case Study 1: Neuropharmacological Effects

Research indicates that derivatives of hexahydro-s-indacen compounds exhibit neuroprotective effects. A study demonstrated that these compounds could improve symptoms related to hypoxia and anoxemia by enhancing cerebral blood flow and reducing oxidative stress .

Case Study 2: Anti-inflammatory Properties

Another study highlighted the anti-inflammatory properties of similar compounds derived from hexahydro-s-indacen structures. These compounds were shown to inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride hydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare this compound to structurally or functionally related propanamide derivatives and indacene-containing analogs.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
3-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride hydrate C₂₀H₂₉ClN₂O₂·H₂O Diethylamino, indacenyl core Enhanced solubility (HCl salt); potential kinase inhibition (structural analogy)
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-α-methyl-4-morpholineacetamide hydrochloride C₁₉H₂₆ClN₂O₂ Morpholine ring, methyl group Increased polarity (morpholine); potential CNS activity
Sodium salt of N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-1-isopropyl-1H-pyrazole-3-sulfonamide C₁₈H₂₃N₅NaO₃S Pyrazole-sulfonamide, sodium salt Agrochemical applications (sulfonamide class)
N-(3,4-dichlorophenyl) propanamide (Propanil) C₉H₉Cl₂NO Dichlorophenyl group Herbicidal activity (photosystem II inhibitor)
N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide C₁₈H₂₅N₃O₃ Hydroxamic acid, cyclohexane Antioxidant activity (radical scavenging)

Structural and Functional Analysis

Core Modifications: The target compound’s indacenyl core distinguishes it from simpler aryl propanamides like Propanil (). The hydrogenated indacene system may improve metabolic stability compared to aromatic rings .

Functional Group Impact: Hydrochloride hydrate vs. sodium salt (): The hydrochloride form (target compound) offers better aqueous solubility than neutral propanamides but may exhibit different crystallinity compared to sulfonamide salts . Diethylamino vs.

Research Findings and Data

  • Solubility and Stability : The hydrochloride hydrate form (target compound) shows 25% higher solubility in water compared to its free base form (estimated logP: 2.8 vs. 3.5) .
  • Synthetic Accessibility : Unlike hydroxamic acids (), which require multi-step synthesis, the target compound can be synthesized in fewer steps via amide coupling .
  • Comparative Bioactivity : While Propanil () inhibits photosynthesis, the target compound’s indacenyl group may target mammalian enzymes (e.g., cyclooxygenase or kinases) due to structural mimicry of coenzyme-binding sites .

Biological Activity

3-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride hydrate is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C19H29ClN2O
  • Molecular Weight : 348.90 g/mol
  • CAS Number : 85572-98-1

Pharmacological Profile

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

Antioxidant Activity

Research indicates that compounds similar to 3-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide exhibit antioxidant properties. For instance, certain derivatives have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation in cellular models . This suggests that the compound may possess protective effects against oxidative stress.

Neuroprotective Effects

Preliminary studies have suggested potential neuroprotective effects. Compounds with similar structures have been shown to enhance neuronal survival under stress conditions and reduce apoptosis in neuronal cell lines . This could position 3-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide as a candidate for neurodegenerative disease therapies.

Antimicrobial Activity

Some derivatives of this compound class have exhibited antimicrobial properties against various bacterial strains. Studies have reported significant inhibition of bacterial growth in vitro . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

The mechanisms underlying the biological activity of 3-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide are not fully elucidated but may include:

  • Modulation of Enzyme Activity : Similar compounds have been shown to influence the activity of enzymes involved in oxidative stress responses.
  • Receptor Interaction : The diethylamino group may facilitate interactions with neurotransmitter receptors or other target proteins involved in cell signaling pathways.
  • Cell Membrane Interaction : The hydrophobic nature of the hexahydro-s-indacene structure may enhance membrane permeability and alter membrane dynamics.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Neuroprotection :
    • A study evaluated a derivative's ability to protect against glutamate-induced toxicity in neuronal cells. Results indicated a significant reduction in cell death and oxidative stress markers .
  • Antioxidant Efficacy :
    • Another investigation assessed the antioxidant capacity using DPPH and ABTS assays. The compound showed a dose-dependent increase in radical scavenging activity .
  • Antimicrobial Testing :
    • Testing against Staphylococcus aureus and Escherichia coli revealed that certain structural modifications enhanced antimicrobial efficacy compared to controls .

Q & A

Q. How can the purity of 3-(Diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propanamide hydrochloride hydrate be optimized during synthesis?

Methodological Answer: Purity optimization requires rigorous chromatographic and spectroscopic validation. For example, reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) can resolve impurities. Additionally, recrystallization in anhydrous ethanol at low temperatures (0–4°C) minimizes residual solvents. Confirm purity via 1H^1H-NMR (e.g., absence of diethylamine peaks at δ 1.0–1.2 ppm) and elemental analysis (C, H, N, Cl within ±0.3% theoretical values) .

Q. What are the critical stability parameters for this compound under laboratory storage conditions?

Methodological Answer: Stability is pH- and moisture-sensitive. Store lyophilized samples in amber vials under argon at −20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed propanamide derivatives) can be quantified using mass spectrometry (ESI-MS in positive ion mode) .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Methodological Answer: Use co-solvents like DMSO (≤0.1% v/v) to pre-dissolve the compound. For aqueous solubility enhancement, prepare stock solutions in 10 mM HCl (pH 2.0) and dilute into assay buffers (e.g., PBS pH 7.4). Dynamic light scattering (DLS) can monitor aggregation at varying concentrations .

Advanced Research Questions

Q. How should experimental design account for conflicting data on this compound’s biological activity across cell lines?

Methodological Answer: Address contradictions by standardizing assay conditions:

  • Cell line validation: Use STR profiling to confirm genetic stability (e.g., MCF-7 vs. U373 glioblastoma in ).
  • Dose-response normalization: Apply Hill equation modeling to EC50_{50} values, controlling for batch-to-batch variability in compound purity.
  • Mechanistic redundancy: Combine siRNA knockdown (e.g., target receptors) with competitive binding assays to isolate off-target effects .

Q. What advanced techniques resolve structural ambiguities in the hydrochloride hydrate form?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolve protonation states of the diethylamino group and hydrate stoichiometry.
  • Thermogravimetric analysis (TGA): Quantify water loss (25–150°C) to distinguish bound vs. lattice water.
  • Solid-state NMR: Use 35Cl^{35}Cl-NMR to confirm chloride counterion positioning .

Q. How can contradictions between in vitro and in vivo pharmacokinetic data be systematically analyzed?

Methodological Answer:

  • Compartmental modeling: Fit non-linear mixed-effects models (e.g., NONMEM) to plasma concentration-time curves, adjusting for hepatic first-pass metabolism.
  • Tissue distribution studies: Use radiolabeled 14C^{14}C-compound with autoradiography to quantify accumulation in target organs.
  • Metabolite profiling: LC-HRMS identifies N-deethylated or indacenyl-ring oxidized metabolites that may explain reduced in vivo efficacy .

Data Analysis & Interpretation

Q. What statistical frameworks are optimal for dose-dependent toxicity studies?

Methodological Answer:

  • Benchmark dose (BMD) modeling: Calculate the lower confidence limit (BMDL) for 10% effect size using PROAST software.
  • Omics integration: Correlate transcriptomic (RNA-seq) data with histopathology scores to identify toxicity pathways .

Q. How can batch effects in synthesis impact reproducibility, and how are they controlled?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs (e.g., 23^3 factorial) to test interactions between reaction temperature, solvent purity, and catalyst load.
  • Multivariate analysis (PCA): Cluster NMR/LC-MS spectra from multiple batches to detect latent variables (e.g., residual solvents) .

Theoretical & Methodological Frameworks

Q. How does this compound’s mechanism align with existing receptor-binding theories?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Simulate binding to homology-modeled GPCRs, validating with mutagenesis (e.g., alanine scanning of indacenyl-interacting residues).
  • Surface plasmon resonance (SPR): Measure kinetics (konk_{on}, koffk_{off}) to test cooperative binding models .

Q. What computational models predict metabolite-mediated drug-drug interactions?

Methodological Answer:

  • CYP450 inhibition assays: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) with recombinant enzymes.
  • Physiologically based pharmacokinetic (PBPK) modeling: Simulate interactions using Simcyp® with population variability modules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.